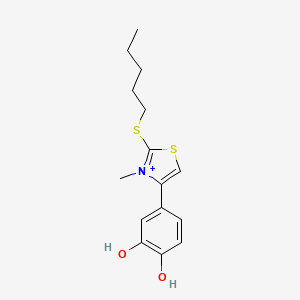
4-(3,4-Dihydroxyphenyl)-3-methyl-2-(pentylsulfanyl)-1,3-thiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroxyphenyl)-3-methyl-2-(pentylsulfanyl)-1,3-thiazol-3-ium is a complex organic compound characterized by its unique thiazolium core and phenolic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-3-methyl-2-(pentylsulfanyl)-1,3-thiazol-3-ium typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolium ring, which can be synthesized through the condensation of a thioamide with an α-haloketone under basic conditions. The phenolic group is then introduced via electrophilic aromatic substitution, using appropriate protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroxyphenyl)-3-methyl-2-(pentylsulfanyl)-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The thiazolium ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiazolium compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(3,4-Dihydroxyphenyl)-3-methyl-2-(pentylsulfanyl)-1,3-thiazol-3-ium serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound has potential applications in biochemistry, particularly in the study of enzyme inhibition and protein interactions. Its phenolic groups can interact with various biological targets, making it a useful tool in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The presence of both phenolic and thiazolium moieties contributes to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-3-methyl-2-(pentylsulfanyl)-1,3-thiazol-3-ium involves its interaction with molecular targets through its phenolic and thiazolium groups. The phenolic groups can form hydrogen bonds and π-π interactions with proteins and enzymes, while the thiazolium ring can participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dihydroxyphenyl)-2-methylthiazole: Lacks the pentylsulfanyl group, resulting in different chemical properties and biological activities.
3,4-Dihydroxyphenylacetic acid: Contains a simpler structure with only phenolic and carboxylic acid groups.
3,4-Dihydroxyphenylalanine (L-DOPA): A well-known compound used in the treatment of Parkinson’s disease, featuring a phenolic group and an amino acid structure.
Uniqueness
4-(3,4-Dihydroxyphenyl)-3-methyl-2-(pentylsulfanyl)-1,3-thiazol-3-ium is unique due to the combination of its thiazolium core and the pentylsulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C15H20NO2S2+ |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-(3-methyl-2-pentylsulfanyl-1,3-thiazol-3-ium-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C15H19NO2S2/c1-3-4-5-8-19-15-16(2)12(10-20-15)11-6-7-13(17)14(18)9-11/h6-7,9-10H,3-5,8H2,1-2H3,(H-,17,18)/p+1 |
InChI Key |
DRSLEYRDPDQVOI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCSC1=[N+](C(=CS1)C2=CC(=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















